molecular formula C20H25ClN2O3 B11375237 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11375237
M. Wt: 376.9 g/mol
InChI Key: DSABAEXWOPZUJZ-UHFFFAOYSA-N
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Description

“2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide” is a synthetic organic compound It is characterized by the presence of a chloro-dimethylphenoxy group, a furan ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide” typically involves multiple steps:

    Formation of the phenoxy intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the furan ring: The phenoxy intermediate is then reacted with a furan-containing reagent under suitable conditions to introduce the furan ring.

    Formation of the pyrrolidine moiety: The final step involves the reaction of the intermediate with a pyrrolidine-containing reagent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenoxy group.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

This compound may have various scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrrolidine moieties may play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)ethyl]acetamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide

Uniqueness

The presence of both the furan and pyrrolidine moieties in “2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide” may confer unique properties such as enhanced binding affinity or selectivity for certain molecular targets, compared to similar compounds lacking one of these groups.

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C20H25ClN2O3/c1-14-10-16(11-15(2)20(14)21)26-13-19(24)22-12-17(18-6-5-9-25-18)23-7-3-4-8-23/h5-6,9-11,17H,3-4,7-8,12-13H2,1-2H3,(H,22,24)

InChI Key

DSABAEXWOPZUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

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